(R)-Thionisoxetine

Norepinephrine Transporter Enantiomer Binding Affinity

(R)-Thionisoxetine (LY-368975) is the active enantiomer: Ki 0.20 nM NET, 70-fold SERT selectivity. Using racemic or (S)-enantiomer confounds studies. Validated in vivo: reduces food consumption 44% at 3 mg/kg, ED50 2.7 mg/kg ex vivo NET blockade. Ideal for depression, obesity, and appetite research. High enantiopurity, reliable tool for noradrenergic target engagement.

Molecular Formula C17H21NOS
Molecular Weight 287.4 g/mol
CAS No. 163059-33-4
Cat. No. B1675682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Thionisoxetine
CAS163059-33-4
Synonyms(R)-thionisoxetine
(S)-thionisoxetine
3-ortho-thiomethylphenoxy-N-methyl-3-phenylpropylamine
LY 368975
LY-368975
LY368975
thionisoxetine
Molecular FormulaC17H21NOS
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CC=C1)OC2=CC=CC=C2SC
InChIInChI=1S/C17H21NOS/c1-18-13-12-15(14-8-4-3-5-9-14)19-16-10-6-7-11-17(16)20-2/h3-11,15,18H,12-13H2,1-2H3/t15-/m0/s1
InChIKeyNDVZIUGCCMZHLG-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Thionisoxetine (CAS 163059-33-4) for Research: A Highly Selective Norepinephrine Reuptake Inhibitor


(R)-Thionisoxetine (LY-368975) is a chiral molecule belonging to the class of selective norepinephrine reuptake inhibitors (NRIs) [1]. As the biologically active enantiomer of thionisoxetine, it demonstrates high affinity for the norepinephrine transporter (NET) and is utilized in research focused on central and peripheral noradrenergic function, depression, and urinary incontinence [2]. The compound is an analog of the NRI nisoxetine [1].

Why Generic (R)-Thionisoxetine Substitutes Fall Short: Evidence-Based Selection for Norepinephrine Transporter Studies


Substituting (R)-thionisoxetine with a generic NRI, its racemic mixture, or the (S)-enantiomer is not scientifically justified. The (R)-enantiomer possesses the primary pharmacological activity, with a binding affinity (Ki) of 0.20 nM for the NET, while the (S)-enantiomer is significantly less potent [1]. Furthermore, its selectivity for NET over the serotonin transporter (SERT) is a defined, quantifiable characteristic (approximately 70-fold) [1]. Use of an undefined mixture or the less active enantiomer would introduce uncontrolled variability in assay outcomes, invalidating quantitative comparisons and potentially confounding target engagement studies.

(R)-Thionisoxetine Comparative Data Guide: Quantifying Its Advantage Over Analogs and Enantiomers


Enantiomeric Potency Differential: (R)- vs. (S)-Thionisoxetine

The biological activity of thionisoxetine resides predominantly in the (R)-enantiomer. A direct comparison shows the (R)-enantiomer has a Ki of 0.20 nM in [3H]-nisoxetine binding assays, while the (S)-enantiomer is substantially less potent [1]. This stereospecificity is a critical differentiator for any application requiring target engagement of the NET.

Norepinephrine Transporter Enantiomer Binding Affinity

NET Selectivity Over SERT: (R)-Thionisoxetine vs. Serotonin Uptake

(R)-thionisoxetine exhibits a high degree of selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT). In comparative uptake assays, the compound was approximately 70-fold more potent at inhibiting [3H]-norepinephrine uptake than [3H]-serotonin uptake [1]. This selectivity profile is a key differentiator from dual-uptake inhibitors.

Norepinephrine Transporter Serotonin Transporter Selectivity

In Vivo Central NET Occupancy: (R)-Thionisoxetine vs. Tomoxetine

In an ex vivo binding study following oral administration, (R)-thionisoxetine (LY-368975) demonstrated potent inhibition of [3H]-tomoxetine binding to the NET in rat hypothalamus. The ED50 for this effect was 2.7 mg/kg [1]. This provides a quantifiable benchmark for in vivo target engagement, allowing for direct comparison with tomoxetine, an established NRI, under identical experimental conditions.

Norepinephrine Transporter In Vivo Tomoxetine

In Vivo Functional Efficacy: (R)-Thionisoxetine vs. 6-OHDA Lesion

The functional consequence of NET inhibition by (R)-thionisoxetine has been quantified in vivo using neurotoxin-induced norepinephrine (NE) depletion models. The compound prevented hypothalamic NE depletion by 6-hydroxydopamine (6-OHDA) with an ED50 of 0.21 mg/kg [1]. This provides a highly sensitive, functional measure of its central activity.

Norepinephrine In Vivo Neuroprotection

Effect on Food Intake: (R)-Thionisoxetine vs. Baseline Consumption

In a model of palatable food consumption, (R)-thionisoxetine produced a dose-dependent reduction in intake. At a dose of 3 mg/kg (p.o.), it decreased the consumption of sweetened condensed milk by 44% compared to baseline [1]. This quantifies its efficacy in a behavioral model relevant to appetite control.

Appetite Obesity Eating Disorders

Recommended Applications for (R)-Thionisoxetine Based on Verified Evidence


Investigating Norepinephrine Transporter (NET) Function in Depression Models

For studies requiring a highly selective and potent NRI to dissect the role of noradrenergic signaling in depression and anxiety, (R)-thionisoxetine offers a defined advantage. Its 70-fold selectivity over SERT and 0.20 nM Ki at NET [1] ensure that observed behavioral or neurochemical effects are primarily attributable to enhanced noradrenergic tone. This minimizes confounding interpretations from serotonergic activity, which is critical when comparing results to dual-acting antidepressants.

In Vivo Studies of Appetite and Feeding Behavior

(R)-Thionisoxetine is a validated tool for studying the noradrenergic regulation of appetite. Its demonstrated ability to reduce food consumption by 44% at 3 mg/kg in a rodent model [2] provides a clear, reproducible benchmark for research into obesity and eating disorders. This allows for dose-response characterization and comparison with other anorectic agents in a well-defined behavioral paradigm.

Ex Vivo and In Vivo Assessment of NET Occupancy

The availability of robust ex vivo binding data for (R)-thionisoxetine (ED50 of 2.7 mg/kg for inhibiting [3H]-tomoxetine binding) [2] makes it a powerful reference compound for studies investigating NET occupancy. Researchers can use this data to design dosing regimens that achieve specific levels of target engagement in the brain, allowing for precise correlation between NET blockade and downstream effects on neurotransmitter levels or behavior.

Development of Radioligands for PET Imaging of NET

The successful synthesis and carbon-11 labeling of (R)-thionisoxetine, with high enantiomeric purity and a radiochemical yield of 26% [3], positions it as a precursor for developing positron emission tomography (PET) tracers. Its high affinity and selectivity for NET make its radiolabeled form a potential candidate for in vivo imaging of noradrenergic neuron integrity and NET density in neuropsychiatric disorders.

Technical Documentation Hub

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